4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
4-methyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c1-8-6-17-18(11(8)16)7-9-2-4-10(5-3-9)12(13,14)15/h2-6H,7,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUANDNVTAPELNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC2=CC=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Benzyl Group: The benzyl group containing the trifluoromethyl substituent can be attached through a nucleophilic substitution reaction using 4-(trifluoromethyl)benzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons :
Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound and related analogs (e.g., ) enhances binding to hydrophobic pockets in enzymes, as seen in kinase inhibition . Regioisomerism: Switching substituent positions (e.g., 3-CF₃ vs. 4-CF₃) drastically alters target specificity. For example, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine loses p38α MAP kinase inhibition but gains nanomolar activity against cancer kinases like Src and B-Raf .
Physicochemical Properties :
- The hydrochloride salt derivative () exhibits higher aqueous solubility compared to the free amine, critical for in vivo applications.
- Electron-withdrawing groups (e.g., CF₃ in vs. methyl in ) increase metabolic stability but may reduce bioavailability due to higher lipophilicity.
Synthetic Accessibility :
- The target compound is synthesized via nucleophilic substitution or coupling reactions (e.g., using HBTU/DIPEA in DMF ), similar to analogs in and .
- Yields vary significantly: 58% for 4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine vs. 58–72% for triazole derivatives via Buchwald–Hartwig reactions .
Biological Activity
4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This compound belongs to a class of pyrazole derivatives known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 255.24 g/mol. The structure features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and improved binding affinity to biological targets.
Anticancer Activity
Research has highlighted the anticancer potential of pyrazole derivatives, including this compound. In studies evaluating similar compounds, significant cytotoxic effects were observed against various cancer cell lines:
- MDA-MB-231 (Breast Cancer) : Compounds similar to the target compound exhibited IC50 values ranging from 2.43 to 7.84 µM, indicating effective growth inhibition.
- HepG2 (Liver Cancer) : Similar compounds showed IC50 values between 4.98 and 14.65 µM.
These findings suggest that the compound may act as a microtubule-destabilizing agent, which is a mechanism commonly exploited by anticancer drugs .
The anticancer activity of pyrazole derivatives can be attributed to several mechanisms:
- Microtubule Assembly Inhibition : Compounds have been shown to inhibit microtubule assembly at concentrations around 20 µM, leading to apoptosis in cancer cells.
- Caspase Activation : Studies indicated that certain derivatives enhanced caspase-3 activity (1.33–1.57 times) at concentrations as low as 10 µM, confirming their role in inducing apoptosis.
Other Biological Activities
Beyond anticancer properties, pyrazole derivatives are also noted for:
- Anti-inflammatory Effects : Some studies have indicated that these compounds can modulate inflammatory pathways.
- Antimicrobial Activity : Pyrazole derivatives have shown promise against various bacterial strains, although specific data on the target compound is limited.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly influences the biological activity of pyrazole derivatives. SAR studies suggest that this group enhances potency by improving interactions with key biological targets such as enzymes involved in cancer proliferation and inflammation .
Case Studies
Several studies have focused on related compounds within the pyrazole class:
- Study on Microtubule Destabilization : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit microtubule assembly in vitro. The most potent compounds led to significant morphological changes in MDA-MB-231 cells at low concentrations .
- Caspase Activation Study : Research demonstrated that specific pyrazole derivatives could induce apoptosis through caspase activation pathways, providing insight into their potential as anticancer agents .
Q & A
Q. What are the established synthetic routes for 4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine, and how do reaction conditions influence regioselectivity?
The compound can be synthesized via multi-step condensation reactions. A common approach involves reacting pyrazole precursors (e.g., 4-amino-3-methylpyrazole) with 4-(trifluoromethyl)benzyl halides under nucleophilic substitution conditions. Solvent choice (e.g., anhydrous methanol or DMF) and temperature control (60–80°C) are critical to avoid side products like N-alkylation at competing sites . Regioselectivity is influenced by steric and electronic effects of substituents; for example, the trifluoromethyl group directs benzylation to the pyrazole N1 position due to its electron-withdrawing nature .
Q. What spectroscopic and crystallographic methods are used to confirm the molecular structure of this compound?
Structural confirmation relies on:
- NMR : H and C NMR to verify substitution patterns (e.g., benzyl proton shifts at δ 5.2–5.5 ppm) .
- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, with SHELXL refinement providing atomic coordinates and thermal parameters. For example, C–N bond lengths in the pyrazole ring typically range from 1.32–1.38 Å .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 326.12) .
Q. How is purity assessed during synthesis, and what analytical techniques detect common impurities?
Purity is evaluated via:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to separate unreacted precursors or regioisomers .
- TLC : Silica gel plates (ethyl acetate/hexane eluent) to monitor reaction progress .
- Elemental analysis : Confirms C, H, N content within ±0.3% of theoretical values .
Advanced Research Questions
Q. What computational strategies are employed to predict the compound’s binding affinity with biological targets (e.g., kinases or GPCRs)?
Molecular docking (AutoDock Vina or Schrödinger Suite) models interactions using crystal structures of target proteins (e.g., PDB ID: 3POZ for kinases). The trifluoromethyl group’s hydrophobic interactions and pyrazole’s hydrogen-bonding capacity are key determinants of binding energy. MD simulations (NAMD/GROMACS) assess stability over 100-ns trajectories, with RMSD values <2.0 Å indicating stable binding .
Q. How do structural modifications (e.g., fluorination or alkyl chain variation) impact the compound’s pharmacokinetic properties?
- Fluorination : Enhances metabolic stability by reducing CYP450-mediated oxidation. LogP increases by ~0.5 units per fluorine atom, improving membrane permeability .
- Alkyl chain elongation : Longer chains (e.g., ethyl → propyl) reduce aqueous solubility (measured via shake-flask method) but enhance target residence time (SPR analysis shows improvements from 120 nM to 45 nM) .
Q. What are the methodological challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Challenges include:
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
SAR analysis involves:
- Bioisosteric replacement : Swapping the trifluoromethyl group with cyano or sulfonyl groups alters target selectivity (e.g., 10-fold higher IC for kinase A vs. kinase B) .
- Substituent scanning : Parallel synthesis of 20+ analogs identifies critical moieties; e.g., methyl at pyrazole C4 improves solubility without affecting potency .
Q. What experimental approaches resolve contradictions in reported biological activity data across studies?
Discrepancies (e.g., IC variability in enzyme assays) are addressed by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
